N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO4S/c1-30(28,29)16-9-6-14(7-10-16)12-21(26)25-20-11-8-15(23)13-18(20)22(27)17-4-2-3-5-19(17)24/h2-11,13H,12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHKEKDNGIEIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzoyl Intermediate: The initial step involves the chlorination of benzoyl chloride to form 2-chlorobenzoyl chloride.
Coupling Reaction: The 2-chlorobenzoyl chloride is then reacted with 4-chloroaniline under controlled conditions to form the intermediate N-(4-chloro-2-(2-chlorobenzoyl)phenyl)amine.
Acetylation: The intermediate is further acetylated using acetic anhydride in the presence of a catalyst to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide has been studied for various biological activities, particularly in oncology and antimicrobial research.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- In vitro Studies : A study demonstrated that the compound showed mean growth inhibition percentages of 104.68% against leukemia cell lines (RPMI-8226 and CCRF-CEM), indicating its potential as an anticancer agent.
| Cell Line | Mean Growth Inhibition (%) |
|---|---|
| RPMI-8226 | 104.68 |
| CCRF-CEM | 102.50 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also shown promise in antimicrobial applications. Studies have indicated that it inhibits bacterial growth effectively, comparable to established antibiotics.
Case Studies
- Breast Cancer Research : A case study on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent activity compared to standard treatments.
- Animal Model Studies : In vivo studies involving sarcoma-bearing mice demonstrated that administration of the compound resulted in notable tumor reduction, supporting its potential application as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide (DUPLUW)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (WOGWEV)
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-2-(4-methylpiperidino)acetamide (MN-18)
- Structure : Substitutes the methylsulfonylphenyl group with a 4-methylpiperidine ring .
- Key Differences :
- Basicity : The piperidine nitrogen introduces basicity, altering pH-dependent solubility and membrane permeability.
- Pharmacokinetics : Enhanced lipophilicity from the piperidine group may improve blood-brain barrier penetration compared to the sulfonyl-containing target compound.
N-(4-Chlorobenzyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
- Structure : Features an oxadiazole-thioether linkage and nitro group, diverging from the target’s benzoyl and sulfonyl motifs .
- Thioether Linkage: May confer redox activity or susceptibility to metabolic oxidation.
Structural and Functional Analysis
Electron-Withdrawing Effects
- Methylsulfonyl vs. Nitro Groups :
Hydrogen-Bonding and Crystal Packing
- Intermolecular interactions (e.g., C–H⋯O, N–H⋯O) observed in WOGWEV suggest the target compound’s methylsulfonyl and acetamide groups facilitate similar lattice stabilization, critical for crystalline purity and formulation stability.
Data Tables
Table 1. Comparative Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide?
- Methodological Answer :
-
Step 1 : Start with N-(4-chloro-2-nitrophenyl)methanesulfonamide as a precursor. React with acetic anhydride under reflux conditions (e.g., 30 minutes at 120°C) to acetylate the sulfonamide group .
-
Step 2 : Purify via slow evaporation of an ethanolic solution to obtain crystalline products. Monitor purity using HPLC or TLC.
-
Key Considerations :
-
Avoid hydrolysis of the methylsulfonyl group by controlling reaction temperature.
-
Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Data Table : Synthetic Conditions
| Step | Reagent/Condition | Time | Yield | Purity |
|---|---|---|---|---|
| 1 | Acetic anhydride, reflux | 30 min | ~75% | ≥95% |
| 2 | Ethanol, slow evaporation | 48 hr | N/A | Crystalline |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .
- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methylsulfonyl (δ 3.3 ppm for CH₃) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O) and bond angles (e.g., O–S–C ≈ 106°) .
Advanced Research Questions
Q. How do intramolecular interactions influence the compound’s stability and reactivity?
- Methodological Answer :
-
Structural Analysis : X-ray data reveal intramolecular C–H···O hydrogen bonds (2.5–3.0 Å), stabilizing the planar conformation of the acetamide group .
-
Impact on Reactivity :
-
Reduced electrophilicity at the carbonyl due to resonance with the sulfonyl group.
-
Enhanced resistance to nucleophilic attack compared to non-sulfonylated analogs .
- Data Table : Key Bond Parameters (X-ray)
| Bond/Bond Angle | Value | Significance |
|---|---|---|
| C=O Bond Length | 1.22 Å | Standard for acetamides |
| S–O Bond Length | 1.45 Å | Confirms sulfonyl group |
| C–H···O Distance | 2.7 Å | Stabilizes conformation |
Q. What computational strategies predict the compound’s biological activity (e.g., DHFR inhibition)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with dihydrofolate reductase (DHFR). Prioritize the methylsulfonyl group for hydrogen bonding with Arg70 and Asp26 residues .
- MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) in explicit solvent models (e.g., TIP3P water).
- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl, SO₂CH₃) with IC₅₀ values from enzymatic assays .
Q. How to resolve contradictions in reported biological activity data across analogs?
- Methodological Answer :
- Case Study : Compare IC₅₀ values of methylsulfonyl vs. bromo analogs (e.g., 5l vs. 5m in ).
- Hypothesis : Electron-withdrawing groups (SO₂CH₃) enhance target affinity but reduce solubility.
- Experimental Validation :
- Measure logP (e.g., 3.5 for methylsulfonyl vs. 4.2 for bromo) to assess hydrophobicity.
- Perform dose-response assays in DHFR-overexpressing cell lines .
Q. What are the applications of this compound in heterocyclic synthesis?
- Methodological Answer :
- Intermediate Utility : The methylsulfonyl group facilitates nucleophilic substitution (e.g., with piperazine or morpholine) to generate 2,5-piperazinediones or thiadiazoles .
- Case Study : React with 6-methylthiopyridine-3-yl to form trifluoromethyl-substituted phenyl derivatives (see for analogous pathways) .
Safety and Handling
Q. What safety protocols are essential during experimental handling?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
